![molecular formula C9H13N7OS B12636158 N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Méthodes De Préparation
The synthesis of N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyanuric chloride with an amine can yield a triazine derivative.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable precursor. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the triazole ring.
Functionalization: The introduction of the ethyl, methoxy, and methylsulfanyl groups can be achieved through various substitution reactions. These reactions typically involve the use of appropriate reagents and catalysts to ensure the selective introduction of the desired functional groups.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone. Common oxidizing agents for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The triazine and triazole rings can undergo reduction reactions under specific conditions. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxide or sulfone derivatives, while nucleophilic substitution could introduce various functional groups into the triazine ring.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups provide multiple sites for further chemical modification, making it a versatile intermediate in organic synthesis.
Biology: The compound’s triazine and triazole rings are known to exhibit biological activity. It can be used in the development of new pharmaceuticals, particularly as potential antimicrobial or anticancer agents.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Its potential therapeutic applications could include the treatment of infectious diseases or cancer.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its functional groups and potential reactivity.
Mécanisme D'action
The mechanism of action of N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine is likely to involve interactions with specific molecular targets. The triazine and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound’s functional groups may also play a role in its mechanism of action, allowing it to form covalent bonds with biological molecules or participate in redox reactions.
Comparaison Avec Des Composés Similaires
N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can be compared with other triazine and triazole derivatives:
Triazine Derivatives: Compounds such as cyanuric chloride and melamine are well-known triazine derivatives
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are known for their biological activity. The presence of both triazine and triazole rings in this compound makes it a unique compound with potential synergistic effects.
Propriétés
Formule moléculaire |
C9H13N7OS |
|---|---|
Poids moléculaire |
267.31 g/mol |
Nom IUPAC |
N-ethyl-4-methoxy-6-(3-methylsulfanyl-1,2,4-triazol-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13N7OS/c1-4-10-6-12-7(14-8(13-6)17-2)16-5-11-9(15-16)18-3/h5H,4H2,1-3H3,(H,10,12,13,14) |
Clé InChI |
MAKCZTJEQOLYCH-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)OC)N2C=NC(=N2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


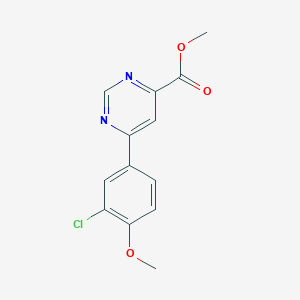
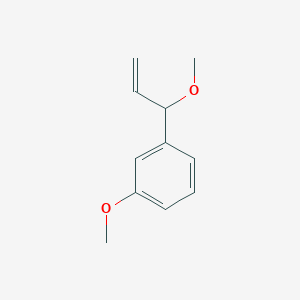

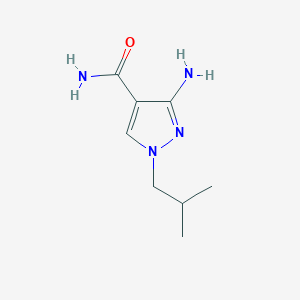
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)


![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)
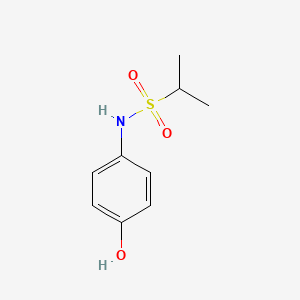

![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
![Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12636147.png)
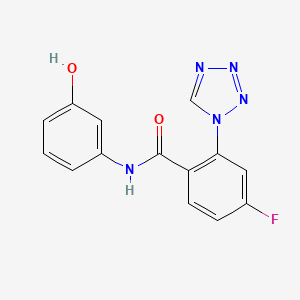
![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636153.png)
